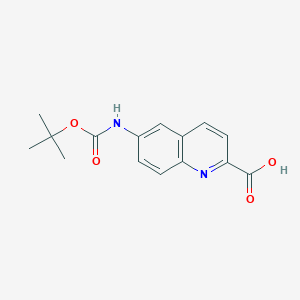

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Synthesis of Quinoline Derivatives

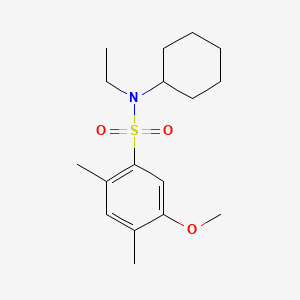

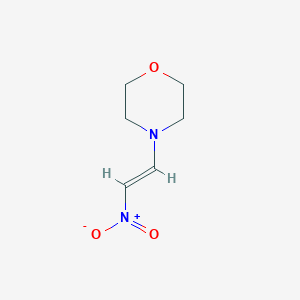

Quinoline-2-carboxylates, including derivatives like 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, are significant in synthesizing a range of biologically active molecules. They serve as useful ligands in metal-catalyzed reactions. A novel one-pot synthesis method for these derivatives has been developed using β-nitroacrylates and 2-aminobenzaldehydes, optimized for best results with 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base (Gabrielli et al., 2016).

Synthesis of Cyclic Amino Acids

This compound and its derivatives have been used in synthesizing novel cyclic amino acids. For example, tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a precursor to a new type of cyclic amino acid, was synthesized via intramolecular defluorinative cyclization (Hao et al., 2000).

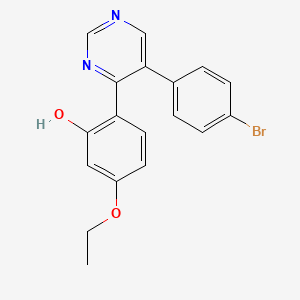

Development of Quinoxaline Derivatives

Quinoxaline-3-carboxylates and analogues, which include structures derived from this compound, are key in bioactive natural products and synthetic drugs. A facile protocol for the preparation of these compounds has been reported, highlighting their significance in the pharmaceutical and chemical industries (Xie et al., 2019).

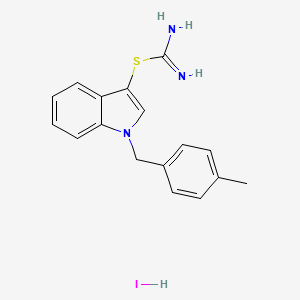

Synthesis of Anticancer Agents

Research has shown the synthesis of functionalized amino acid derivatives using N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, a compound related to this compound. These derivatives were evaluated for in vitro cytotoxicity against human cancer cell lines, highlighting their potential in designing new anti-cancer agents (Kumar et al., 2009).

Exploration in Electrochemistry

The redox behavior of novel quinoxaline carboxylic acid derivatives, including those related to this compound, has been studied at glassy carbon electrodes. These studies are crucial in understanding the electrochemical properties of these compounds, which could have applications in various scientific fields (Shah et al., 2014).

Safety and Hazards

properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFBZXWNJWMZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)